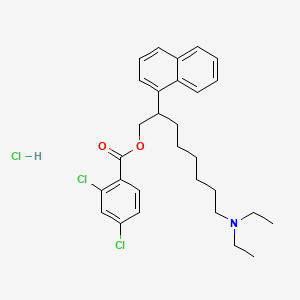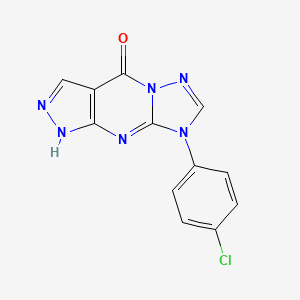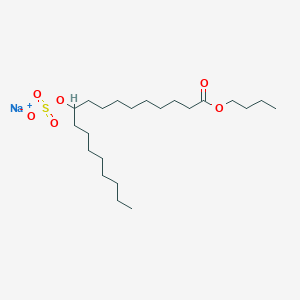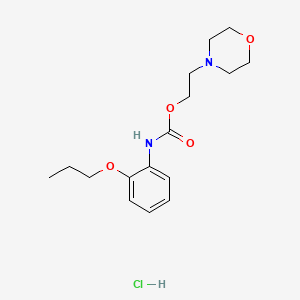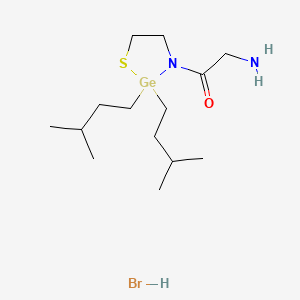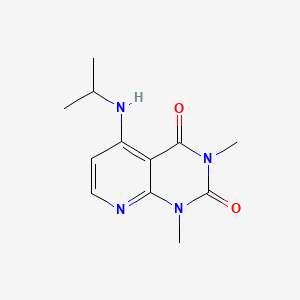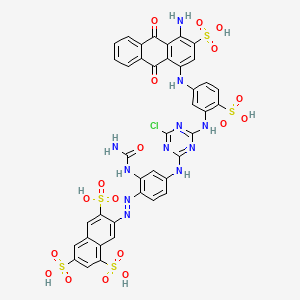
7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid” is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form an azo compound.
Triazine Ring Formation:
Sulphonation: The addition of sulpho groups is usually carried out using concentrated sulfuric acid or oleum under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale reactions in batch or continuous reactors. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthryl groups.
Reduction: Reduction reactions may target the azo and triazine groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or hydrazines.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Due to its vibrant color, this compound is used as a dye in textiles and inks.
Analytical Chemistry: It serves as a reagent for detecting and quantifying various substances.
Biology and Medicine
Biological Staining: The compound is used in histology for staining tissues and cells.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Environmental Science: Employed in the treatment of wastewater due to its ability to bind with heavy metals and other pollutants.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The azo and triazine groups can form strong bonds with proteins and nucleic acids, affecting their function. The sulpho groups enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups, such as methyl orange and Congo red.
Triazine Compounds: Similar to compounds like atrazine, which is used as a herbicide.
Sulphonic Acid Derivatives: Compounds like sulphanilic acid, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound stands out due to its combination of multiple functional groups, which confer unique chemical properties and a wide range of potential applications. Its complex structure allows for diverse interactions with other molecules, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
93892-91-2 |
|---|---|
Molecular Formula |
C40H28ClN11O18S5 |
Molecular Weight |
1146.5 g/mol |
IUPAC Name |
7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C40H28ClN11O18S5/c41-37-48-39(45-18-5-7-23(24(11-18)46-38(43)55)51-52-26-14-22-16(10-30(26)74(65,66)67)9-19(71(56,57)58)13-29(22)73(62,63)64)50-40(49-37)47-25-12-17(6-8-28(25)72(59,60)61)44-27-15-31(75(68,69)70)34(42)33-32(27)35(53)20-3-1-2-4-21(20)36(33)54/h1-15,44H,42H2,(H3,43,46,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,48,49,50) |
InChI Key |
BTOVZOFJXVYECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


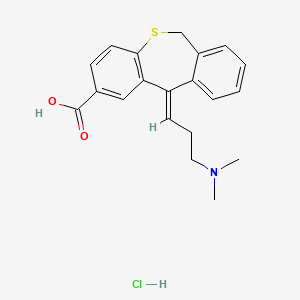
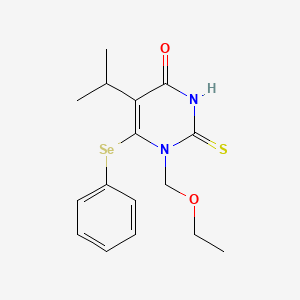


![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
